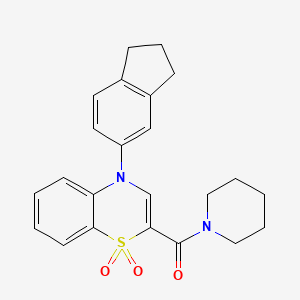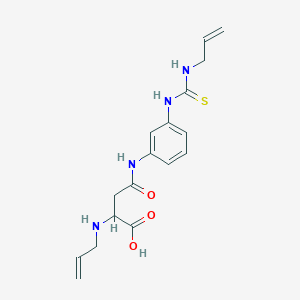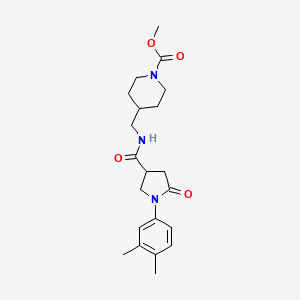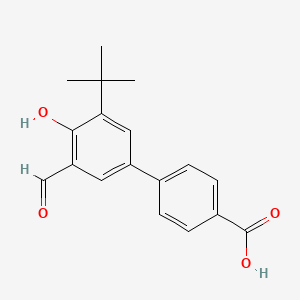
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, commonly known as MQPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential application in this field could involve the synthesis of new derivatives that target specific viral enzymes or replication mechanisms.
Anti-inflammatory Activity
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects. This suggests that our compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines or modulating immune cell responses .
Anticancer Activity
Indene derivatives have been designed as retinoic acid receptor α (RARα) agonists, exhibiting potent antiproliferative activity . This indicates that the compound could be applied in cancer research, focusing on the development of new chemotherapeutic agents that can induce cell differentiation and apoptosis in cancer cells.
Antioxidant Activity
Compounds with an indole scaffold have been identified to have antioxidant properties. This application could be significant in the development of treatments for oxidative stress-related diseases, where the compound might protect cells from damage caused by free radicals .
Antimicrobial Activity
The synthesis of indole derivatives has led to compounds with notable antimicrobial properties. Research applications here could involve the development of new antibiotics or antiseptics that combat resistant strains of bacteria or fungi .
Antidiabetic Activity
Indole derivatives have also been found to exhibit antidiabetic activity. The compound could be used in the study of new medications that regulate blood sugar levels, perhaps by influencing insulin secretion or glucose metabolism .
Antimalarial Activity
The biological activity of indole derivatives extends to antimalarial effects. The compound could be applied in the synthesis of new antimalarial drugs, potentially targeting the life cycle of the Plasmodium parasite .
Anticholinesterase Activity
Some indole derivatives have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be researched for its potential to inhibit cholinesterase enzymes, thereby increasing the levels of neurotransmitters in the brain .
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHWTLQLVXJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)


![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)

![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)
![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

